molecular formula C16H19NO4S B8466310 6-[(2-Naphthylsulphonyl)amino]hexanoic acid

6-[(2-Naphthylsulphonyl)amino]hexanoic acid

Cat. No. B8466310
M. Wt: 321.4 g/mol
InChI Key: VNWHVNBCHYBZSR-UHFFFAOYSA-N
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Patent
US06172108B2

Procedure details

30.5 mmol (6.42 g) of 2-naphthylsulphonyl chloride and 15 ml of 4M aqueous sodium hydroxide are added in succession to a solution of 15.2 mmol (2 g) of 6-aminocaproic acid in 15 ml of 4M aqueous sodium hydroxide. The reaction mixture is stirred at room temperature for 24 hours. The solution is then rendered acidic to pH=2 with concentrated hydrochloric acid, and extracted with dichloromethane. The organic phase is dried over sodium sulphate and concentrated, and the resulting residue is recrystallised from hexane to yield the expected compound.
Quantity
6.42 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[S:11](Cl)(=[O:13])=[O:12].[NH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22]>[OH-].[Na+]>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[S:11]([NH:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22])(=[O:13])=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
6.42 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)S(=O)(=O)Cl
Name
Quantity
2 g
Type
reactant
Smiles
NCCCCCC(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
rendered acidic to pH=2 with concentrated hydrochloric acid, and extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue is recrystallised from hexane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)S(=O)(=O)NCCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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